molecular formula C23H19Cl2N3 B15000155 3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine

3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B15000155
M. Wt: 408.3 g/mol
InChI Key: DDFRKOJPLPTMAG-UHFFFAOYSA-N
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Description

3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with two 4-chlorophenyl groups and a tetrahydrocyclohepta ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.

    Introduction of the 4-chlorophenyl groups: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the 4-chlorophenyl groups to the pyrazolo[1,5-a]pyrimidine core.

    Cyclization to form the tetrahydrocyclohepta ring: This can be accomplished through intramolecular cyclization reactions, often facilitated by strong acids or bases.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.

    Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties, suggesting its use in therapeutic applications.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the target proteins, stabilizing the inhibitor-protein complex.

Comparison with Similar Compounds

Similar compounds to 3,5-bis(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory properties.

    5,7-disubstituted pyrazolo[1,5-a]pyrimidines: Investigated for their antimicrobial and antitumor activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrocyclohepta ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C23H19Cl2N3

Molecular Weight

408.3 g/mol

IUPAC Name

5,8-bis(4-chlorophenyl)-2,3,7-triazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7-tetraene

InChI

InChI=1S/C23H19Cl2N3/c24-17-10-6-15(7-11-17)20-14-26-28-21-5-3-1-2-4-19(21)22(27-23(20)28)16-8-12-18(25)13-9-16/h6-14H,1-5H2

InChI Key

DDFRKOJPLPTMAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)Cl

Origin of Product

United States

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